molecular formula C10H8ClLiO3 B6210363 lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate CAS No. 2703779-50-2

lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate

Cat. No.: B6210363
CAS No.: 2703779-50-2
M. Wt: 218.6
InChI Key:
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Description

Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is a chemical compound that combines lithium ions with an oxetane ring substituted with a 4-chlorophenyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate typically involves the reaction of 2-(4-chlorophenyl)oxetane-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the oxetane ring or the chlorophenyl group.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted oxetane compounds.

Scientific Research Applications

Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound can modulate biological pathways by binding to specific sites, altering the activity of proteins, or influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) ion 2-(4-bromophenyl)oxetane-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Lithium(1+) ion 2-(4-fluorophenyl)oxetane-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Lithium(1+) ion 2-(4-methylphenyl)oxetane-2-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and physical properties

Properties

CAS No.

2703779-50-2

Molecular Formula

C10H8ClLiO3

Molecular Weight

218.6

Purity

0

Origin of Product

United States

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